4-oxohex-2-enal
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Overview
Description
4-Oxohex-2-enal, also known as (E)-4-oxo-2-hexenal, is an organic compound with the molecular formula C6H8O2. It is a member of the enal family, characterized by the presence of both an aldehyde and a ketone functional group. This compound is notable for its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxohex-2-enal can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyhex-2-enal using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid over-oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced via the aldol condensation of acetaldehyde and butanal, followed by oxidation. This method is advantageous due to its scalability and cost-effectiveness. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and the product is purified through distillation.
Chemical Reactions Analysis
Types of Reactions
4-Oxohex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound yields 4-hydroxyhex-2-enal.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Hexanoic acid.
Reduction: 4-Hydroxyhex-2-enal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxohex-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a model compound for studying lipid peroxidation and its effects on biological systems.
Medicine: Research has explored its potential role in the formation of advanced glycation end-products (AGEs), which are implicated in various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
The mechanism of action of 4-oxohex-2-enal involves its reactivity with nucleophiles. The aldehyde group can form Schiff bases with amines, while the ketone group can undergo nucleophilic addition reactions. These interactions are crucial in its role in biological systems, particularly in the formation of AGEs.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyhex-2-enal: Similar in structure but contains a hydroxyl group instead of a ketone.
Hex-2-enal: Lacks the ketone group, making it less reactive in certain chemical reactions.
Hexanoic acid: The fully oxidized form of 4-oxohex-2-enal.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Properties
Molecular Formula |
C6H8O2 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-oxohex-2-enal |
InChI |
InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3 |
InChI Key |
GVKYFODEMNCLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC=O |
Origin of Product |
United States |
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